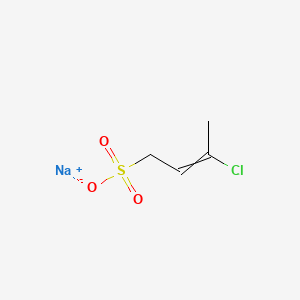![molecular formula C43H80O15Si9 B13741039 (3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane CAS No. 312693-47-3](/img/structure/B13741039.png)
(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[95113,915,1517,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane is a complex organosilicon compound This compound is characterized by its unique structure, which includes multiple cyclopentyl and oxirane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of cyclopentyl and oxirane groups, followed by their integration into the silicon-based framework. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the production of by-products.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The silicon-oxygen bonds can be reduced under specific conditions.
Substitution: The cyclopentyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane groups typically yields diols, while substitution reactions can introduce a wide range of functional groups into the compound.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as high-performance coatings and adhesives.
作用機序
The mechanism by which this compound exerts its effects is complex and involves multiple molecular targets and pathways. For example, in biological systems, it may interact with cellular membranes and proteins, altering their function and activity. The specific pathways involved can vary depending on the application and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane: A similar compound with slight variations in the cyclopentyl and oxirane groups.
Methylammonium lead halide:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of cyclopentyl and oxirane groups, which confer specific chemical and physical properties. These properties make it particularly suitable for applications in advanced materials and drug delivery systems.
特性
CAS番号 |
312693-47-3 |
|---|---|
分子式 |
C43H80O15Si9 |
分子量 |
1089.8 g/mol |
IUPAC名 |
(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C43H80O15Si9/c1-59(2,33-17-32-44-34-36-35-45-36)46-67-56-64(41-26-11-12-27-41)50-61(38-20-5-6-21-38)47-60(37-18-3-4-19-37)48-62(52-64,39-22-7-8-23-39)54-66(58-67,43-30-15-16-31-43)55-63(49-60,40-24-9-10-25-40)53-65(51-61,57-67)42-28-13-14-29-42/h36-43H,3-35H2,1-2H3 |
InChIキー |
AUCPOFGNYLDWSU-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCCOCC1CO1)O[Si]23O[Si]4(O[Si]5(O[Si]6(O[Si](O4)(O[Si](O2)(O[Si](O6)(O[Si](O5)(O3)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)C1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13740956.png)
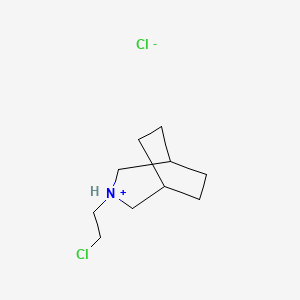

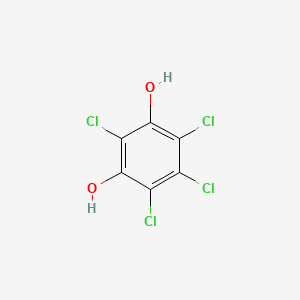

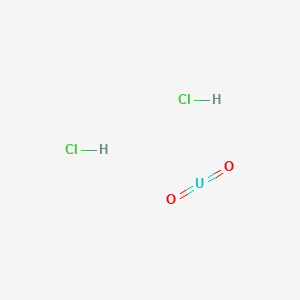
![(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13741007.png)

![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)
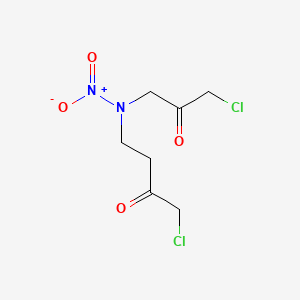

![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)

